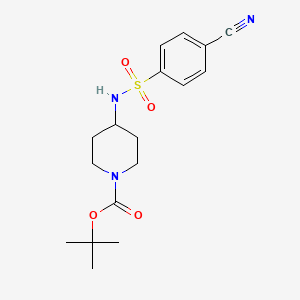

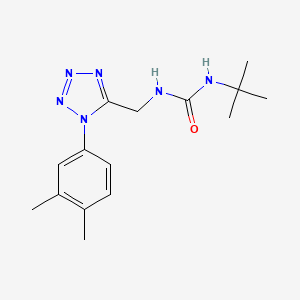

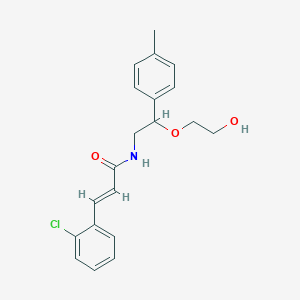

tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate” is a complex organic compound. It is a derivative of piperidine, which is a widely used chemical structure in pharmaceuticals and other organic compounds12. It is important to note that the exact compound you’re asking about, “tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate”, does not have much information available. However, similar compounds such as “tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate” are used as semi-flexible linkers in PROTAC development for targeted protein degradation1.

Synthesis Analysis

The synthesis of this compound is not directly available in the literature. However, similar compounds like “tert-butyl 4-(phenylamino)piperidine-1-carboxylate” (also known as 1-Boc-4-AP) are used as intermediates in the manufacture of fentanyl and its related derivatives3. The synthesis of these compounds often involves complex organic reactions and the use of specific precursor chemicals4.Molecular Structure Analysis

The molecular structure of this compound is not directly available. However, similar compounds have been analyzed. For example, “tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate” has an empirical formula of C17H26N2O2 and a molecular weight of 290.401.Chemical Reactions Analysis

The specific chemical reactions involving “tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate” are not directly available. However, similar compounds are used in the synthesis of complex organic compounds, indicating that they can participate in a variety of chemical reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate” are not directly available. However, similar compounds have been characterized. For example, “tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate” is a powder that is stored at 2-8°C1.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis as an Anticancer Drug Intermediate : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate in small molecule anticancer drugs. A high-yield synthetic method for this compound has been developed, which is significant in the development and optimization of antitumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).

Role in Antibacterial and Anthelmintic Activity : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, another similar compound, was synthesized and characterized, showing poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Applications in Polymer Synthesis : Research on derivatives like 4-tert-butylcatechol has led to the development of polyamides with significant solubility, flexibility, and thermal stability, essential for various industrial applications (Hsiao, Yang, & Chen, 2000).

Catalytic and Pharmaceutical Potential

Intermediate in Biologically Active Compounds : Compounds like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serve as intermediates in the synthesis of biologically active compounds, such as crizotinib, highlighting their pharmaceutical importance (Kong et al., 2016).

Synthesis of Enantiopure Derivatives for Medicinal Chemistry : The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor showcases the compound's relevance in the creation of stereochemically complex molecules for medicinal chemistry (Marin et al., 2004).

Design and Stability in Catalysis : The derivative 4-tert-Butylbenzenesulfonamide has been used in the design of oxidation catalysts, exhibiting remarkable stability under oxidative conditions and potential in organic synthesis (Işci et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound are not directly available. However, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system5.

Orientations Futures

The future directions of this compound are not directly available. However, similar compounds are used in the development of PROTACs for targeted protein degradation, suggesting that they may have potential applications in drug development1.

Please note that this analysis is based on the available information and similar compounds due to the lack of specific information on “tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate”. Further research and studies are needed for a more accurate and comprehensive understanding of this compound.

Propriétés

IUPAC Name |

tert-butyl 4-[(4-cyanophenyl)sulfonylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4S/c1-17(2,3)24-16(21)20-10-8-14(9-11-20)19-25(22,23)15-6-4-13(12-18)5-7-15/h4-7,14,19H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFZYYHRVOBIIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(4-cyanobenzenesulfonylamino)piperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

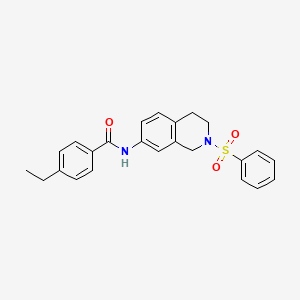

![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2984620.png)

![(Z)-ethyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2984623.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2984629.png)

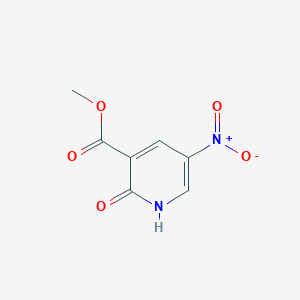

![(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2984632.png)

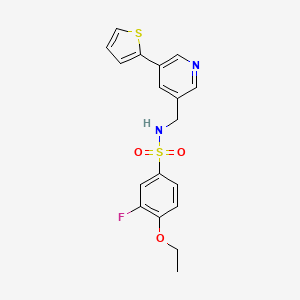

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)